3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one
Description
3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one (CAS 54833-09-9) is a β-lactam compound with the molecular formula C₁₄H₁₉NO. Its structure features a four-membered azetidin-2-one ring substituted at positions 1, 3, and 4 with a propyl group, two methyl groups (3,3-dimethyl), and a phenyl group, respectively .
Properties
CAS No. |
54833-09-9 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3,3-dimethyl-4-phenyl-1-propylazetidin-2-one |
InChI |
InChI=1S/C14H19NO/c1-4-10-15-12(14(2,3)13(15)16)11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3 |
InChI Key |
BVZDXMGNBZUIEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C(C1=O)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Ketene and Imines (Base-Controlled β-Lactam Formation)
A prominent method involves the reaction of ketene precursors with imines under controlled base conditions to yield β-lactams. According to research published in Organic & Biomolecular Chemistry, ethyl malonyl chloride reacts with imines such as N-benzylidenebenzylamine to form β-lactams in moderate to good yields (up to 70%) under optimized conditions with weak bases like 2-chloropyridine (Table 1 from the study).
-
- Solvent: Tetrahydrofuran (THF) is preferred.
- Temperature: Room temperature.
- Base: Weak nucleophilic bases such as 2-chloropyridine improve yield and selectivity.
- Stoichiometry: Slight excess of acyl chloride and base enhances yield.
-
- The base facilitates the nucleophilic attack of the imine on the ketene generated in situ from the acyl chloride.
- This leads to a [2+2] cycloaddition forming the β-lactam ring.
- The nucleophilicity of the base controls the annulospecificity, favoring β-lactam formation over alternative cycloaddition products.
-
- Yields range from 30% to 70%, depending on base and reaction conditions.
- Trans-configuration of the β-lactam ring is generally favored, confirmed by NMR coupling constants.
| Entry | Base | Yield (%) | Notes |
|---|---|---|---|
| 1 | None | 30 | Initial trial |
| 9 | Pyridine | 43 | Improved yield |
| 17 | 2-Fluoropyridine | 45 | Good yield |
| 18 | 2-Chloropyridine | 50 | Best yield among tested bases |
| 21 | 2-Chloropyridine (double equiv.) | 70 | Optimized conditions |
Table 1: Base screening for β-lactam synthesis from ethyl malonyl chloride and imines
Alkylation of 3,3-Dimethylazetidin-2-one Precursors
Another approach involves functionalizing preformed 3,3-dimethylazetidin-2-one rings by alkylation at the nitrogen atom. For example, a solution of 4-(2-methoxyphenyl)-3,3-dimethylazetidin-2-one treated with lithium hexamethyldisilazide (LiHMDS) at low temperature (-73 °C) followed by benzyl bromide addition yields N-benzylated azetidin-2-one derivatives.
-
- Solvent: Tetrahydrofuran (THF).
- Base: LiHMDS (strong, non-nucleophilic base).
- Temperature: Low temperature (-73 °C) to control reactivity.
- Alkyl halide: Benzyl bromide or other alkyl bromides.
-
- High regioselectivity for N-alkylation.
- Subsequent purification by flash chromatography.
This method can be adapted to introduce a propyl group at the nitrogen, relevant for synthesizing 3,3-dimethyl-4-phenyl-1-propylazetidin-2-one.
Synthesis via Acetoxyazetidin-2-ones and Subsequent Hydrolysis
A chemoenzymatic approach describes the synthesis of 3-acetoxyazetidin-2-ones followed by hydrolysis to 3-hydroxyazetidin-2-ones, which can be further functionalized. For instance, cis-3-acetoxy-1-benzyl-4-phenylazetidin-2-one is synthesized via the reaction of N-benzylidene benzylamine with acetoxyacetyl chloride in the presence of triethylamine, followed by purification steps.
-
- Solvent: Dry THF.
- Base: Triethylamine.
- Temperature: 0 °C to room temperature.
- Workup: Extraction, drying, and flash chromatography.
-
- Treatment with potassium carbonate in methanol/water mixture at reflux converts acetoxy to hydroxy group.
- Resulting 3-hydroxyazetidin-2-ones are isolated by recrystallization.
This route provides intermediates that can be further modified to introduce the propyl group at the nitrogen.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Ketene + Imines with Weak Base | Ethyl malonyl chloride, imines, 2-chloropyridine, THF, RT | Good yields (up to 70%), selective β-lactam formation | Requires careful base selection and optimization |
| N-Alkylation of Azetidin-2-one | LiHMDS, alkyl bromides, THF, low temp (-73 °C) | High regioselectivity, adaptable to various alkyl groups | Requires preparation of azetidin-2-one precursor |
| Acetoxyazetidin-2-one Route | Acetoxyacetyl chloride, triethylamine, THF, 0 °C to RT | Enables chemoenzymatic downstream modifications | Multi-step, purification challenges |
Research Findings and Optimization Insights
- The nucleophilicity of the base critically influences the product distribution between β-lactams and other cycloaddition products such as 2,3-dihydro-1,3-oxazin-4-ones.
- Weak nucleophilic bases favor exclusive β-lactam formation, while stronger bases may lead to complex mixtures.
- Low temperatures and controlled addition sequences improve yields and stereoselectivity.
- Alkylation strategies require stringent temperature control to avoid side reactions and achieve selective N-substitution.
- Chemoenzymatic methods open avenues for further functionalization and glycosylation of azetidin-2-one derivatives, expanding the utility of these compounds.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted azetidinones.
Scientific Research Applications
3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular signaling pathways could contribute to its anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Polarity : Methoxy (3a) and piperazine () substituents introduce polarity, improving aqueous solubility compared to the hydrophobic propyl and phenyl groups in the target compound.
- Molecular Weight : Bulky substituents (e.g., piperazine in ) significantly increase molecular weight, which may affect pharmacokinetic properties like membrane permeability.
Reactivity Trends :
- The electron-withdrawing methoxy group in 3a may reduce β-lactam ring strain, while the 3,3-dimethyl groups in the target compound could sterically hinder nucleophilic attack on the lactam carbonyl.
Biological Activity
3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one is . The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Its structure allows for various interactions with biological macromolecules, influencing its pharmacological profile.
Antiproliferative Activity
Recent studies highlight the antiproliferative effects of 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one on cancer cell lines. In particular, it has shown promising results against breast cancer cells (MCF-7 and MDA-MB-231).
In Vitro Studies
In vitro assays demonstrated that this compound exhibits significant antiproliferative activity with IC50 values ranging from 10 to 33 nM in MCF-7 cells. It was found to inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics, which is crucial for cell division. Flow cytometry analysis revealed that the compound induces cell cycle arrest in the G2/M phase and promotes apoptosis in treated cells .
Table 1: Antiproliferative Activity of 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 - 33 | Tubulin polymerization inhibition |
| MDA-MB-231 | 23 - 33 | Microtubule disruption |
Enzyme Inhibition
Another area of interest is the compound's role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is involved in the conversion of cortisone to cortisol and plays a significant role in metabolic diseases such as obesity and diabetes.
Mechanistic Insights
Research indicates that 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one acts as a selective inhibitor of 11β-HSD1. The inhibition leads to decreased cortisol levels in tissues, which may contribute to its therapeutic potential in metabolic disorders .
Table 2: Inhibition Data for 11β-HSD1
Case Studies and Research Findings
Several studies have explored the biological activity of azetidine derivatives, including case studies that focus on their synthesis and biological evaluation. For instance:
- Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives similar to 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one exhibited potent anticancer properties by targeting microtubules and inducing apoptosis in cancer cell lines .
- Metabolic Impact Study : Another research highlighted the compound's ability to modulate glucocorticoid metabolism through selective inhibition of 11β-HSD1, potentially offering new avenues for treating metabolic syndrome .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
